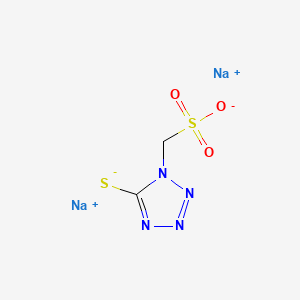

Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate: is an organic compound with the molecular formula C2H2N4Na2O3S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline powder form and high solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate typically involves the reaction of 5-mercapto-1,2,3,4-tetrazole with methanesulfonic acid. The reaction is carried out in a solvent such as ethanol or water under neutral conditions at room temperature or with slight heating. The product is then filtered and dried to obtain the final compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate can undergo oxidation reactions, leading to the formation of disulfide bonds.

Reduction: The compound can be reduced to its thiol form under specific conditions.

Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Disulfide derivatives.

Reduction: Thiol derivatives.

Substitution: Compounds with different functional groups replacing the sulfonic acid group.

Applications De Recherche Scientifique

Chemistry

- Ligand in Coordination Chemistry : The compound serves as a tridentate-bridging ligand that forms stable complexes with various metal ions. This property is crucial for studying metal ion interactions and catalysis.

Biology

- Biological Activity : Research indicates that Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate exhibits biological activity that can be harnessed in various biochemical assays. Its ability to form complexes may influence enzyme activities and cellular processes.

Medicine

- Pharmaceutical Intermediate : It plays a significant role as an intermediate in synthesizing cephalosporin antibiotics. This application highlights its importance in developing new therapeutic agents.

Industrial Applications

The compound is also utilized in industrial processes where its unique chemical properties can enhance product formulations and manufacturing efficiency. For instance:

- Catalysis : Its ability to facilitate specific chemical reactions makes it valuable in industrial catalysis.

- Stabilization of Chemical Products : It can stabilize reactive intermediates during synthesis, improving yield and purity.

Case Study 1: Coordination Chemistry

A study demonstrated the use of this compound as a ligand for transition metals. The resulting complexes showed enhanced catalytic activity in organic transformations, showcasing the compound's potential in synthetic organic chemistry.

Case Study 2: Pharmaceutical Development

In pharmaceutical research, this compound was used to synthesize novel cephalosporin derivatives. These derivatives exhibited improved antibacterial activity compared to existing antibiotics, indicating the compound's significance in drug development.

Mécanisme D'action

The mechanism of action of Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate involves its ability to form complexes with metal ions. The compound acts as a tridentate-bridging ligand, linking adjacent metal units and generating complex structures. This property is utilized in various chemical and industrial processes .

Comparaison Avec Des Composés Similaires

- 5-Mercapto-1-methyltetrazole

- 5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid

- Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate

Uniqueness: this compound is unique due to its dual functionality as both a thiol and a sulfonic acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it highly versatile in various applications .

Activité Biologique

Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate (CAS No. 66242-82-8) is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula C₂H₂N₄Na₂O₃S₂ and a molecular weight of 240.18 g/mol. It is typically synthesized through the reaction of 5-mercapto-1,2,3,4-tetrazole with methanesulfonic acid under neutral conditions, often in solvents like ethanol or water at room temperature or with slight heating. The resulting compound is a white crystalline powder that is highly soluble in water.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. It can form complexes with metal ions, functioning as a tridentate-bridging ligand. This property allows it to stabilize metal complexes and participate in various biochemical processes.

The compound's dual functionality as both a thiol and a sulfonic acid derivative enhances its versatility in chemical reactions, making it suitable for applications in drug development and biochemical assays.

Anti-inflammatory Potential

Recent studies have highlighted the potential of this compound in modulating inflammatory responses. Research indicates that compounds targeting the inflammasome-caspase-1 pathway can serve as effective anti-inflammatory agents. For instance, derivatives of tetrazole have been shown to inhibit IL-1β release from activated macrophages, which is crucial for managing inflammatory diseases .

Table 1: Inhibition Activity of Tetrazole Derivatives

| Compound | IC₅₀ (μM) | Enzyme Activity (% at 100 μM) |

|---|---|---|

| 5ca | ND | IA |

| 5cb | ND | 96.73 |

| 5cc | 14.6 | 9.49 |

| 5cd | ND | 80.56 |

| 5ce | ND | IA |

ND: Not Determined; IA: Inactive

Cytotoxicity Studies

In vitro studies using U937 cells (a human monocytic cell line) have demonstrated that certain tetrazole derivatives exhibit low cytotoxicity while effectively inhibiting caspase-1 activity. These findings suggest that this compound could be a promising candidate for further development as an anti-inflammatory agent without significant cytotoxic effects .

Case Study: Inhibition of IL-1β Production

In a controlled study, U937 cells were differentiated into macrophages and stimulated with lipopolysaccharides (LPS) to induce IL-1β production. The application of this compound resulted in a significant reduction of IL-1β levels, indicating its effectiveness in modulating inflammatory responses.

Propriétés

Numéro CAS |

66242-82-8 |

|---|---|

Formule moléculaire |

C2H2N4Na2O3S2 |

Poids moléculaire |

240.18 g/mol |

Nom IUPAC |

disodium;(5-sulfidotetrazol-1-yl)methanesulfonate |

InChI |

InChI=1S/C2H4N4O3S2.2Na/c7-11(8,9)1-6-2(10)3-4-5-6;;/h1H2,(H,3,5,10)(H,7,8,9);;/q;2*+1/p-2 |

Clé InChI |

FKYPSXIAUQQHJC-UHFFFAOYSA-L |

SMILES |

C(N1C(=NN=N1)[S-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C(N1C(=NN=N1)[S-])S(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.